Ethylmorphine hydrochloride hydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H27Cl2NO4 |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrate;dihydrochloride |
InChI |
InChI=1S/C19H23NO3.2ClH.H2O/c1-3-22-15-7-4-11-10-13-12-5-6-14(21)18-19(12,8-9-20(13)2)16(11)17(15)23-18;;;/h4-7,12-14,18,21H,3,8-10H2,1-2H3;2*1H;1H2/t12-,13+,14-,18-,19-;;;/m0.../s1 |
InChI Key |
OYDZKDNNMZSSCA-VSYPDCRNSA-N |
Isomeric SMILES |
CCOC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1.O.Cl.Cl |
Canonical SMILES |
CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1.O.Cl.Cl |
Origin of Product |
United States |
Structural and Supramolecular Chemistry of Ethylmorphine Hydrochloride Hydrate
The solid-state characteristics of ethylmorphine and its salts are profoundly influenced by the presence of water molecules and counterions, which dictate the crystalline arrangement and intermolecular forces.
Crystal Structures and Polymorphism of Ethylmorphine and its Hydrochloride Hydrates
The investigation into morphinane compounds, including ethylmorphine, has led to the characterization of several crystalline forms. The hydrochloride salt of ethylmorphine is known to form a stable dihydrate (DCl-2H). nih.govnih.gov In contrast to related compounds like codeine hydrochloride, an anhydrous form of ethylmorphine hydrochloride has not been successfully isolated experimentally. nih.govresearchgate.net However, a potential crystal structure for an anhydrous form of the ethylmorphine free base (D-Icalc) has been proposed through computational modeling. nih.govnih.govresearchgate.net
A systematic study of twelve morphinane crystal structures, including new and previously reported ones, found that they all crystallize in the orthorhombic space group P212121. nih.gov This consistency highlights a structural preference across this class of compounds. The single crystal structure of ethylmorphine hydrochloride dihydrate (DCl-2H) was determined as part of this comprehensive analysis. nih.gov
Below is a table summarizing the crystallographic data for ethylmorphine monohydrate and its hydrochloride dihydrate.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) |
| Ethylmorphine Monohydrate (D-1H) | C₁₉H₂₃NO₃·H₂O | Orthorhombic | P2₁2₁2₁ | 7.9353(2) | 11.2335(3) | 19.5445(5) | 1742.23(8) |
| Ethylmorphine HCl Dihydrate (DCl-2H) | C₁₉H₂₃NO₃·HCl·2H₂O | Orthorhombic | P2₁2₁2₁ | 7.4947(2) | 11.1066(3) | 23.4913(7) | 1955.91(10) |
Data sourced from Braun et al. (2014). nih.gov
Influence of Water Molecules and Counterions on Molecular Aggregation
Water molecules and the chloride (Cl⁻) counterion play a crucial role in the molecular aggregation and stabilization of the crystal lattice of ethylmorphine hydrochloride hydrate (B1144303). nih.govresearchgate.net The presence of water molecules facilitates the formation of extensive hydrogen bond networks, which significantly influences the solid-state properties. nih.govresearchgate.net
In the hydrated hydrochloride salts of morphinanes, including ethylmorphine, the Cl⁻ ion participates actively in the hydrogen-bonding scheme. researchgate.net It accepts hydrogen bonds from the protonated nitrogen atom of the ethylmorphinium cation (N−H···Cl⁻) and also from water molecules (O−H···Cl⁻). researchgate.net This integration of water and counterions into the crystal structure leads to a higher-dimensional, more stable framework compared to anhydrous forms. nih.govresearchgate.net The structural variations among the hydrochloride salts of morphine, codeine, and ethylmorphine are minor, indicating a conserved packing motif dictated by these interactions. nih.govnih.govresearchgate.net The steric bulk of the ethyl group in ethylmorphine, compared to the methyl group in codeine or the hydroxyl group in morphine, introduces subtle changes in packing density but does not fundamentally alter the structural framework of the hydrate. researchgate.net
Hydrogen Bonding Networks in Solid State Structures
The formation of hydrates in morphinane compounds like ethylmorphine hydrochloride results in more complex and higher-dimensional hydrogen bond networks compared to their anhydrous counterparts. nih.govnih.gov In the anhydrous hydrochloride salt of codeine, which is structurally similar, the network is one-dimensional. However, the inclusion of water molecules in the dihydrate structures of ethylmorphine hydrochloride (DCl-2H) and codeine hydrochloride expands this into a three-dimensional network. researchgate.net
This 3D network is responsible for the enhanced stability of the hydrated forms. researchgate.net The water molecules act as bridges, connecting the ethylmorphinium cations and the chloride anions. nih.gov Specifically, the Cl⁻ ion is a key acceptor in multiple hydrogen bonds, including interactions with the ammonium (B1175870) group of the cation and surrounding water molecules. researchgate.net This intricate web of hydrogen bonds is a defining feature of the supramolecular chemistry of ethylmorphine hydrochloride dihydrate.
Computational Approaches to Solid-State Properties
Computational chemistry provides powerful tools for understanding and predicting the behavior of crystalline solids, particularly in cases where experimental characterization is challenging.
Dehydration Modeling and Anhydrate Prediction
For ethylmorphine hydrochloride, an anhydrous form has not been observed experimentally, suggesting it is unstable under typical conditions. nih.govresearchgate.net However, computational methods have been employed to explore its potential existence and structure. nih.govresearchgate.net Through computational dehydration modeling, where water molecules are systematically removed from the known hydrate crystal structure, a theoretical model for an anhydrous form can be generated. nih.govnih.gov
This approach was successfully used to propose a structure for anhydrous ethylmorphine (the free base), which matched well with experimental powder X-ray diffraction data. nih.govnih.govresearchgate.net While a stable anhydrate for the hydrochloride salt was not predicted, these modeling techniques are invaluable for understanding the thermodynamic landscape and the reasons behind the preferential formation of the hydrate. researchgate.netacs.org The modeling suggests that removing water from the ethylmorphine hydrochloride dihydrate structure would lead to a thermodynamically unfeasible arrangement. researchgate.net
Lattice Energy Calculations and Thermodynamic Stability Insights
Lattice energy calculations offer a quantitative measure of the stability of a crystal structure. acs.org For ethylmorphine hydrochloride dihydrate, static 0 K lattice energy calculations have been performed to compare the stability of the hydrate against a hypothetical anhydrate. nih.govnih.gov These calculations, which often use density functional theory (DFT) with corrections for dispersion forces, help to quantify the enthalpic contribution to crystal stability. nih.govnih.gov
Molecular Dynamics Simulations of Hydration Phenomena
Molecular dynamics (MD) simulations are powerful computational tools used to study the intricate interactions between molecules over time. nih.govnih.gov In the context of ethylmorphine hydrochloride hydrate, MD simulations provide valuable insights into how water molecules arrange themselves around the ethylmorphine cation and the chloride anion. nih.govnih.gov These simulations can reveal the formation and stability of hydration shells, which are layers of ordered water molecules surrounding the ions. nih.gov
Research combining experimental techniques with computational modeling has been instrumental in understanding the hydration of morphinane derivatives, including ethylmorphine hydrochloride. nih.govnih.gov These studies have led to the determination of new crystal structures, such as ethylmorphine hydrochloride dihydrate (DCl-2H). nih.govnih.gov Computational dehydration modeling has also been employed to propose structures for phases that are stable only within a narrow humidity range. nih.govnih.gov
MD simulations can elucidate the dynamics of water molecules within the hydration shells, including their exchange rates with the bulk solvent and their hydrogen-bonding networks. nih.govnih.gov This information is critical for understanding the thermodynamic stability of the hydrate form. nih.gov For instance, simulations can help explain why certain hydrate forms are more stable than their anhydrous counterparts by quantifying the energetic contributions of water-solute and water-water interactions. nih.gov
Table 1: Key Findings from Molecular Dynamics Simulations of Morphinane Hydrates
| Feature | Observation | Significance |
| Hydration Shells | Well-defined hydration shells form around the ethylmorphine cation and chloride anion. | Influences solubility and stability of the hydrate. |
| Hydrogen Bonding | Extensive hydrogen bonding networks exist between water molecules, the chloride ion, and the ethylmorphine molecule. nih.gov | Contributes to the overall stability of the crystal lattice. nih.gov |
| Structural Stability | The dihydrate form of ethylmorphine hydrochloride (DCl-2H) has been structurally characterized. nih.govnih.gov | Provides a concrete structural basis for understanding its physical properties. |
| Dehydration Modeling | Computational models can predict the structures of less stable or transient hydrate phases. nih.govnih.gov | Aids in understanding phase transitions and stability under varying humidity conditions. |
Intermolecular Interactions and Self-Association Phenomena in Solution
The behavior of ethylmorphine hydrochloride in aqueous solution is governed by a complex interplay of intermolecular forces. mdpi.com These interactions dictate the solubility, aggregation, and ultimately the bioavailability of the drug.
Water-Chloride and Water-Water Interactions
In an aqueous solution of ethylmorphine hydrochloride, the chloride ions are strongly hydrated. Water molecules orient themselves around the Cl⁻ ion to maximize electrostatic interactions, forming a hydration shell. researchgate.net The hydrogen atoms of the water molecules point towards the negatively charged chloride ion. researchgate.net
Simultaneously, water molecules engage in extensive hydrogen bonding with each other, forming a dynamic and complex network. The presence of the ethylmorphine cation and the chloride anion can disrupt this network, but also create new, localized hydrogen-bonding patterns. researchgate.net In the crystalline structure of ethylmorphine hydrochloride dihydrate, the chloride ion participates in N-H···Cl⁻ and O-H···Cl⁻ hydrogen bonds, highlighting its role in the crystal packing. researchgate.net
Quantitative Analysis of Self-Association in Aqueous Systems
Studies have investigated the tendency of various narcotic analgesics, including ethylmorphine hydrochloride, to self-associate or form aggregates in aqueous solutions. capes.gov.br Techniques such as light scattering, vapor pressure osmometry, and surface tension measurements are employed to detect and quantify this phenomenon. capes.gov.br
For ethylmorphine hydrochloride, evidence suggests that in the presence of a sufficient concentration of an electrolyte (e.g., 0.5 mol dm⁻³), self-association can occur. capes.gov.br This aggregation is often modeled as a stepwise association process, where monomers add sequentially to form larger aggregates. In some cases, the association constants for each step are found to be equal. capes.gov.br
It is important to note that significant self-association of ethylmorphine hydrochloride is not typically observed in pure water without the presence of added electrolytes. capes.gov.br This indicates that electrostatic shielding by the electrolyte is a key factor in promoting the aggregation of the ethylmorphine cations.
Table 2: Self-Association Behavior of Ethylmorphine Hydrochloride
| Condition | Observation | Implication |
| In Pure Water | No significant self-association detected. capes.gov.br | The inherent charge of the molecule prevents aggregation under these conditions. |
| In 0.5 mol dm⁻³ Electrolyte | Stepwise self-association is observed. capes.gov.br | Electrolyte ions screen the electrostatic repulsion, allowing for hydrophobic and other non-covalent interactions to drive aggregation. |
| Association Model | Conforms to a stepwise process with equal association constants for each step. capes.gov.br | Provides a mathematical framework for predicting the extent of aggregation at different concentrations. |
Synthetic Methodologies and Chemical Transformations
Synthetic Pathways for Ethylmorphine Hydrochloride Hydrate (B1144303)
The primary method for preparing ethylmorphine involves the ethylation of morphine. This process targets the phenolic hydroxyl group at the C3 position of the morphine molecule. The reaction is typically carried out by treating morphine with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. The resulting ethylmorphine is then converted to its hydrochloride salt and subsequently hydrated to yield ethylmorphine hydrochloride hydrate. nih.gov The hydrochloride dihydrate form is a white to faintly yellow crystalline powder.
| Property | Value |
| Molecular Formula | C19H28ClNO5 |
| Molecular Weight | 385.9 g/mol |
| Melting Point | ~123°C (decomposes) |
| Properties of Ethylmorphine Hydrochloride Dihydrate. nih.gov |
Derivatization Strategies and Analogue Synthesis
The core structure of ethylmorphine has served as a scaffold for the synthesis of various analogues, aimed at creating reference materials for analytical purposes and exploring structure-activity relationships.
Nor-ethylmorphine is a major metabolite of ethylmorphine. nih.gov To accurately differentiate between the intake of morphine and ethylmorphine in doping control analysis, a stable reference material of nor-ethylmorphine is necessary. nih.gov Since this compound is not commercially available, it has been synthesized and characterized. The synthesis involves the N-demethylation of ethylmorphine. The resulting nor-ethylmorphine is then converted to its hydrochloride salt. The purity and potency of the synthesized nor-ethylmorphine hydrochloride have been established using various analytical techniques, including Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC), with reported purity and potency of 98.29% and 96.40%, respectively. nih.gov
Halogenated morphinans are valuable intermediates in the synthesis of novel opioid derivatives. nih.gov The introduction of halogen atoms at various positions on the morphinan (B1239233) skeleton can significantly alter the compound's properties and provide handles for further chemical modifications. For instance, α-halogenated codides and morphides are key intermediates for nucleophilic substitution at the allylic position. nih.gov The synthesis of α-chlorocodide from codeine using thionyl chloride is a well-established method. nih.gov Similarly, α-chloromorphine can be synthesized from morphine hydrate using the Vilsmeier reagent. nih.gov Halogenation at the C1 position of the A-ring of morphine and codeine has also been extensively studied, yielding compounds like 1-bromocodeine, 1-chloromorphine, and 1-bromomorphine. nih.govscilit.com These halogenated intermediates are crucial for creating diverse libraries of morphine derivatives with potentially improved properties. nih.gov
Prodrug Design and Elucidation of Prodrug Mechanisms
The concept of a prodrug, a biologically inactive compound that is metabolized in the body to produce a drug, is central to understanding the pharmacology of ethylmorphine.
Ethylmorphine itself exerts its primary pharmacological effects after being metabolized in the liver to morphine. nih.govdrugbank.com This biotransformation is primarily catalyzed by the cytochrome P450 enzyme CYP2D6. nih.govdrugbank.compatsnap.com The ethyl group at the 3-position of the morphine scaffold renders the molecule more lipophilic than morphine, which can influence its absorption and distribution. Once metabolized, the resulting morphine interacts with μ-opioid receptors in the central nervous system to produce its analgesic effects. nih.govdrugbank.compatsnap.com The mechanism of action of the liberated morphine involves the inhibition of neurotransmitter release by suppressing voltage-gated calcium channels and activating potassium channels, leading to a decrease in neuronal excitability and attenuation of pain signals. patsnap.com Ethylmorphine is also metabolized to a lesser extent to norethylmorphine (B1237711). nih.gov
The prodrug strategy is a promising approach to enhance the delivery of drugs, including opioids, across biological barriers like the skin and the blood-brain barrier. nih.govnih.gov The chemical modification of a drug into a more lipophilic entity can improve its permeability. nih.gov For instance, the synthesis of morphine esters, such as morphine propionate (B1217596) and morphine enanthate, has been shown to enhance the transdermal delivery of morphine. nih.gov Similarly, the buccal delivery of morphine can be significantly improved by using more lipophilic ester prodrugs. ku.dk The success of these prodrugs depends not only on their increased lipophilicity but also on their enzymatic stability in the local environment. ku.dk Advanced prodrug design aims to tailor molecules to target specific transporters, thereby enhancing pharmacokinetic properties and minimizing off-target effects. mdpi.com
Metabolic Pathways and Enzyme Kinetics
Elucidation of Cytochrome P450 Mediated Metabolism
The initial steps in ethylmorphine metabolism are predominantly mediated by the cytochrome P450 superfamily of enzymes. Two specific isoforms, CYP2D6 and CYP3A4, play crucial roles in the O-deethylation and N-demethylation of the parent compound, respectively.
The conversion of ethylmorphine to morphine, a potent opioid agonist, is a critical metabolic step catalyzed by the polymorphic enzyme CYP2D6. nih.govnih.gov This process, known as O-deethylation, is a primary determinant of the analgesic and other opioid effects of ethylmorphine. nih.govdrugbank.com The activity of CYP2D6 can vary significantly among individuals due to genetic polymorphisms, leading to different metabolic phenotypes. patsnap.compharmgkb.org Individuals can be classified as poor metabolizers (PMs), extensive metabolizers (EMs), or even ultra-rapid metabolizers, which directly impacts the rate and extent of morphine formation from ethylmorphine. pharmgkb.orgnih.gov
Studies have shown a strong correlation between CYP2D6 genotype and the metabolic ratio of ethylmorphine to morphine. nih.gov In EMs, a significantly higher percentage of an ethylmorphine dose is converted to morphine compared to PMs. nih.gov For instance, one study found that EMs excreted about 11.0% of the dose as morphine, while PMs excreted only 3.0%. nih.gov This difference in metabolic capacity can lead to variability in the therapeutic and adverse effects experienced by individuals. The O-deethylation of ethylmorphine has been shown to co-segregate with the metabolism of other CYP2D6 substrates like debrisoquine (B72478) and sparteine, further confirming the central role of this enzyme. nih.gov
Another significant metabolic pathway for ethylmorphine is N-demethylation, which leads to the formation of norethylmorphine (B1237711). This reaction is primarily catalyzed by the CYP3A4 enzyme. nih.govmpa.se Unlike CYP2D6, CYP3A4 activity generally shows less variation due to genetic polymorphisms, although its expression can be induced or inhibited by various drugs and other xenobiotics. nih.govfrontiersin.orgmdpi.com
Research using human liver microsomes has demonstrated a strong correlation between the rate of ethylmorphine N-demethylation and the immunodetected levels of CYP3A4. nih.gov While the O-deethylation pathway shows considerable variability between individuals, the N-demethylation rate is comparatively more consistent. nih.gov Norethylmorphine itself is a metabolite that can be detected in urine and is considered an important marker in forensic toxicology to confirm ethylmorphine administration. nih.govnih.govnih.gov
Glucuronidation Pathways and Metabolite Identification
Following the initial oxidative metabolism by CYP enzymes, ethylmorphine and its primary metabolites undergo phase II conjugation reactions, predominantly glucuronidation. This process involves the attachment of a glucuronic acid moiety to the molecule, which increases its water solubility and facilitates its excretion from the body, mainly via the kidneys. mpa.sestopioid.com
A significant portion of ethylmorphine is directly conjugated with glucuronic acid to form ethylmorphine-6-glucuronide (E6G). mpa.senih.gov This metabolite has been identified as the major metabolite of ethylmorphine found in urine. nih.govdrugbank.com The formation of E6G is mediated by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT2B7. mpa.se Pharmacokinetic studies have shown that after a single oral dose of ethylmorphine, E6G is the most abundant metabolite recovered in the urine over a 48-hour period. nih.govdrugbank.com
Norethylmorphine is also subject to glucuronidation, forming norethylmorphine-3-glucuronide. nih.gov The detection of norethylmorphine and its glucuronide conjugate in urine provides further evidence of ethylmorphine use. nih.govnih.gov The characterization of these various glucuronide metabolites is crucial for understanding the complete metabolic fate of ethylmorphine and for developing accurate analytical methods for its detection in biological samples.
Enzyme Inhibition Studies and Metabolic Interactions
The metabolism of ethylmorphine can be influenced by the co-administration of other drugs that act as inhibitors or inducers of the involved enzymes, particularly CYP2D6 and CYP3A4.
Enzyme Inhibition:
CYP2D6 Inhibitors: Drugs that inhibit CYP2D6 can significantly reduce the O-deethylation of ethylmorphine to morphine. Quinidine, a potent CYP2D6 inhibitor, has been shown to block this metabolic pathway in extensive metabolizers. nih.gov Other drugs known to inhibit CYP2D6, such as certain antidepressants and antipsychotics, could potentially lead to reduced efficacy of ethylmorphine by decreasing the formation of its active metabolite, morphine. patsnap.com
CYP3A4 Inhibitors: Inhibitors of CYP3A4 can decrease the N-demethylation of ethylmorphine to norethylmorphine. drugbank.com This can lead to higher plasma concentrations of the parent drug. Examples of CYP3A4 inhibitors include certain macrolide antibiotics, azole antifungals, and protease inhibitors. drugbank.com
Ethanol (B145695): Studies in isolated rat hepatocytes have indicated that ethanol can inhibit the glucuronidation of both morphine and normorphine, which are metabolites of ethylmorphine. researchgate.net
Metabolic Interactions:
The co-administration of drugs that are also metabolized by CYP2D6 or CYP3A4 can lead to competitive inhibition, affecting the metabolism of both substances. For instance, the metabolism of ethylmorphine can be decreased when combined with drugs like celecoxib, cyclosporine, and certain beta-blockers. drugbank.com Conversely, drugs that induce CYP enzymes, such as some anticonvulsants, can increase the metabolism of ethylmorphine. drugbank.com These interactions highlight the importance of considering a patient's complete medication profile when administering ethylmorphine.
Interactive Data Table: Key Enzymes and Metabolites in Ethylmorphine Metabolism
| Parent Compound | Enzyme | Metabolic Pathway | Key Metabolite(s) |
| Ethylmorphine | CYP2D6 | O-Deethylation | Morphine |
| Ethylmorphine | CYP3A4 | N-Demethylation | Norethylmorphine |
| Ethylmorphine | UGT2B7 | Glucuronidation | Ethylmorphine-6-glucuronide |
| Morphine | UGT2B7 | Glucuronidation | Morphine-3-glucuronide (B1234276), Morphine-6-glucuronide (B1233000) |
| Norethylmorphine | UGTs | Glucuronidation | Norethylmorphine-3-glucuronide |
Steroid-Mediated Inhibition of N-Demethylation Activity
The activity of CYP3A4, the key enzyme in the N-demethylation of ethylmorphine, can be modulated by steroid hormones. Research has shown that certain steroids can exert an inhibitory effect on this metabolic pathway.
In studies utilizing human liver microsomes, progesterone (B1679170) and medroxyprogesterone (B1676146) acetate (B1210297) have been demonstrated to inhibit the N-demethylation of ethylmorphine to norethylmorphine. nih.gov In contrast, estrogens and testosterone (B1683101) appear to have minimal to no inhibitory effect on this specific metabolic reaction. nih.gov This suggests that fluctuations in progesterone levels, such as those occurring during the menstrual cycle or with the use of progestin-containing medications, could potentially alter the rate of ethylmorphine N-demethylation. However, a study investigating the metabolic ratio of ethylmorphine to norethylmorphine in pregnant women, non-pregnant women, and men did not find a direct correlation between serum progesterone or estradiol (B170435) concentrations and the in vivo rate of N-demethylation. nih.gov
Further research has indicated a connection between steroid hydroxylation and opioid N-demethylation. A study in rats showed that morphine treatment led to a significant decrease in the 16α- and 17α-hydroxylation of dehydroepiandrosterone (B1670201) (DHA) and progesterone, alongside a reduction in the N-demethylation of ethylmorphine. nih.gov This suggests that these steroid hydroxylation reactions may be catalyzed by the same or closely related cytochrome P450 isoenzymes responsible for opioid N-demethylation. nih.gov
Impact of Other Biological Modulators on Metabolic Pathways
Beyond steroid hormones, other endogenous substances, particularly those involved in inflammatory responses, can influence the metabolic pathways of ethylmorphine. Pro-inflammatory cytokines have been identified as significant modulators of CYP enzyme activity.
Inflammatory states can lead to a downregulation of CYP3A4, the enzyme responsible for ethylmorphine N-demethylation. nih.govnih.gov Cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) have been shown to suppress CYP3A4 activity. frontierspartnerships.org This suppression can lead to a decreased clearance of drugs metabolized by this enzyme. While direct studies on the impact of these specific cytokines on ethylmorphine metabolism are limited, the known inhibitory effect on CYP3A4 suggests a potential for altered N-demethylation during inflammatory conditions.
Interestingly, the activity of CYP2D6, the enzyme responsible for the O-deethylation of ethylmorphine to morphine, appears to be less sensitive to the effects of inflammatory mediators compared to CYP3A4. nih.gov However, some studies suggest that the interplay between inflammatory signaling and transcription factors could also modulate CYP2D6 activity, albeit to a lesser extent. nih.gov
Pharmacokinetic Research Paradigms and Individual Variability
The metabolism of ethylmorphine exhibits significant variability among individuals, largely attributable to genetic polymorphisms in the enzymes responsible for its biotransformation. This variability has profound implications for the pharmacokinetic profile of the drug and the clinical response.
Inter-individual Differences in Metabolic Ratios
The genetic polymorphism of the CYP2D6 enzyme is a major determinant of the O-deethylation of ethylmorphine to morphine. Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). cpicpgx.orgcpicpgx.org
This genetic variation leads to substantial inter-individual differences in the metabolic ratio of ethylmorphine to morphine. Studies have consistently shown that EMs excrete significantly higher amounts of morphine in their urine compared to PMs after the administration of ethylmorphine. nih.gov One study reported that EMs excreted approximately 11.0% of the ethylmorphine dose as morphine, whereas PMs excreted only about 3.0%. nih.gov This highlights the profound impact of CYP2D6 activity on the formation of the active metabolite.
The variability in the recovery of morphine and its glucuronide conjugates can be extensive, with some studies reporting a nine-fold difference between individuals. nih.govnih.gov This wide variation cannot be solely explained by the CYP2D6 genotype, suggesting that constitutional variations in other enzymatic pathways, such as glucuronidation, also play a crucial role. nih.gov
Below is an interactive data table summarizing the urinary excretion of morphine in different CYP2D6 metabolizer phenotypes after a single dose of ethylmorphine.
| CYP2D6 Phenotype | Percentage of Ethylmorphine Dose Excreted as Morphine | Reference |
| Extensive Metabolizers (EM) | 11.0% | nih.gov |
| Poor Metabolizers (PM) | 3.0% | nih.gov |
This table presents data from a study comparing urinary excretion of morphine in different CYP2D6 metabolizer phenotypes. The values represent the mean percentage of the administered ethylmorphine dose recovered as morphine in the urine.
Constitutional Variation in Enzymatic Pathways and its Implications
The constitutional variation in enzymatic pathways, particularly the polymorphism of CYP2D6, has significant implications for the clinical use and interpretation of ethylmorphine administration. The classification of individuals into different metabolizer phenotypes is crucial for understanding the potential for variability in response. cpicpgx.orgcpicpgx.org
Individuals who are poor metabolizers of CYP2D6 will have a significantly reduced capacity to convert ethylmorphine to morphine. nih.gov This can result in lower concentrations of the active metabolite and potentially a diminished analgesic effect. Conversely, ultrarapid metabolizers may experience a more rapid and extensive conversion to morphine, which could lead to an increased risk of morphine-related adverse effects.
The significant inter-individual variation in metabolic ratios makes it challenging to use the ratio of morphine to the parent drug to determine the source of morphine, for instance, in forensic toxicology. nih.gov Furthermore, the presence of norethylmorphine can be detected in urine samples after hydrolysis, indicating that N-demethylation is a consistent metabolic pathway across different individuals. nih.gov
The table below illustrates the correlation between dextromethorphan (B48470) metabolic ratios (a probe for CYP2D6 activity) and the metabolic ratios of ethylmorphine and its metabolites.
| Metabolic Ratio | Correlation Coefficient (r) with Dextromethorphan MR | p-value | Reference |
| Ethylmorphine to Morphine | 0.80 - 0.92 | 0.030 - 0.001 | nih.gov |
| Norethylmorphine to Normorphine | 0.80 - 0.92 | 0.030 - 0.001 | nih.gov |
This table demonstrates the strong correlation between the metabolic ratio of the CYP2D6 probe drug dextromethorphan and the metabolic ratios of ethylmorphine and its metabolites, underscoring the pivotal role of CYP2D6 in ethylmorphine's O-deethylation pathway.
Molecular Pharmacology and Receptor Interactions of Metabolites
Elucidation of Mu-Opioid Receptor Agonism by Morphine Metabolites
The primary active metabolite of ethylmorphine, morphine, and its further metabolites, such as morphine-6-glucuronide (B1233000) (M6G), exert their effects by acting as agonists at mu-opioid receptors. nih.govnih.govyoutube.com This agonism is the foundation of their analgesic and other opioid-related activities.
Receptor Binding Affinities and Activation Profiles of Opioid Metabolites
The affinity of opioid metabolites for the mu-opioid receptor varies, influencing their potency. Morphine, the primary metabolite of ethylmorphine, demonstrates a high affinity for the mu-opioid receptor. drugbank.comnih.govnih.gov Studies have shown that the chemical structure, particularly substitutions at different positions of the morphine molecule, can significantly impact receptor binding. For instance, decreasing the length of the alkyl group at position 3 generally leads to lower Ki values, indicating stronger binding affinity. nih.gov
The metabolite morphine-6-glucuronide (M6G) also exhibits a high affinity for the mu-opioid receptor, comparable to that of morphine itself. nih.govnih.gov In contrast, morphine-3-glucuronide (B1234276) (M3G), another metabolite, has a low affinity for opioid receptors and is generally considered to lack analgesic activity. nih.gov
The binding of these agonists to the mu-opioid receptor, a G-protein coupled receptor, initiates a signaling cascade. wikipedia.org This involves the inhibition of adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. youtube.comwikipedia.org This, in turn, modulates ion channel activity, such as the opening of potassium channels and the closing of calcium channels, resulting in neuronal hyperpolarization and reduced neuronal excitability. youtube.comwikipedia.org
Table 1: Comparative Binding Affinities of Opioids and Metabolites at the Mu-Opioid Receptor
| Compound | Ki (nM) | Relative Potency |
| Morphine | 1.2 nih.gov | High |
| Codeine | - | Lower than Morphine nih.gov |
| Ethylmorphine | - | Lower than Codeine nih.gov |
| Morphine-6-glucuronide | 0.6 nih.gov | High |
| Hydrocodone | 19.8 nih.gov | Moderate |
| Hydromorphone | 0.6 nih.gov | High |
Note: Ki is the inhibitor constant, representing the concentration of a ligand that will bind to half the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
Distribution of Mu-Opioid Receptors in the Central Nervous System
Mu-opioid receptors are widely distributed throughout the central nervous system (CNS), which accounts for the diverse physiological and psychological effects of opioids. nih.govhealthline.com High densities of these receptors are found in regions critical for pain perception, reward, and emotional regulation. nih.govhealthline.comresearchgate.net
Key areas with significant mu-opioid receptor expression include:
The cerebral cortex, amygdala, thalamus, and hypothalamus . nih.gov
The striatum, hippocampus, and locus coeruleus . jneurosci.org
The periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM) , which are key components of the descending pain modulatory pathways. nih.govphysio-pedia.comnih.gov
The superficial laminae of the dorsal horn of the spinal cord , where they modulate the transmission of nociceptive signals. nih.govjneurosci.org
This widespread distribution explains why opioids not only produce analgesia but also affect mood, reward, and autonomic functions. nih.govhealthline.com The receptors are located on both presynaptic and postsynaptic membranes, allowing for complex regulation of neurotransmission. nih.govjneurosci.org
Neurobiological Mechanisms of Action of Opioid Metabolites
The interaction of opioid metabolites with mu-opioid receptors triggers a cascade of neurobiological events that ultimately lead to their pharmacological effects. These mechanisms involve the modulation of key pain pathways and the interaction with other neurotransmitter systems.
Modulation of Descending Pain Inhibition Pathways
A crucial mechanism of opioid-induced analgesia is the activation of descending pain inhibitory pathways. nih.govphysio-pedia.comjci.org These pathways originate in the brainstem, particularly the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM), and project down to the spinal cord. nih.govjci.org
Opioids, including morphine, act on mu-opioid receptors within the PAG. nih.govjci.org This leads to the disinhibition of neurons in the RVM. Specifically, opioids inhibit GABAergic interneurons in the PAG, which normally suppress the activity of descending pain-inhibiting neurons. nih.govnih.gov By inhibiting these inhibitory interneurons, opioids effectively "release the brake" on the descending pathway, leading to an increased release of inhibitory neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the spinal dorsal horn. physio-pedia.com This ultimately dampens the transmission of pain signals from the periphery to the brain. physio-pedia.com
Interaction with GABAergic Interneurons
The interaction with GABAergic interneurons is a fundamental aspect of opioid action throughout the central nervous system. frontiersin.orgnih.govoup.com GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the brain. nih.gov Mu-opioid receptors are densely expressed on GABAergic interneurons in various brain regions, including the ventral tegmental area (VTA), nucleus accumbens, amygdala, and hippocampus. frontiersin.orgnih.govoup.com
By binding to and activating these presynaptic mu-opioid receptors, opioid metabolites inhibit the release of GABA. nih.govnih.gov This reduction in GABAergic inhibition leads to the disinhibition of postsynaptic neurons. For example, in the VTA, the inhibition of GABAergic interneurons leads to increased firing of dopamine (B1211576) neurons, a mechanism believed to be central to the rewarding effects of opioids. frontiersin.orgoup.com Similarly, in the amygdala, opioids can reduce GABA release, thereby modulating fear and anxiety responses. nih.govmdpi.com
Comparative Pharmacology with Related Opioids (Codeine, Morphine)
Ethylmorphine shares structural and pharmacological similarities with codeine and morphine, as they all belong to the morphinan (B1239233) class of opioids. mpa.sewikipedia.orgtaylorandfrancis.com Their primary mechanism of action involves metabolism to morphine and subsequent agonism at mu-opioid receptors. mpa.sedrugbank.com
Codeine , like ethylmorphine, is a prodrug that is metabolized to morphine by the cytochrome P450 enzyme CYP2D6. drugbank.comdrugs.com The analgesic efficacy of both compounds is largely dependent on this metabolic conversion.
Morphine is the principal active metabolite of both ethylmorphine and codeine and is a potent mu-opioid receptor agonist in its own right. drugbank.comnih.govyoutube.com
The key pharmacological distinction between these three compounds lies in their metabolic profiles and resulting potencies. The rate and extent of conversion to morphine can vary between individuals due to genetic polymorphisms in the CYP2D6 enzyme, leading to variability in clinical response. drugbank.com In terms of binding affinity, morphine generally exhibits a higher affinity for the mu-opioid receptor compared to codeine and ethylmorphine. nih.gov
Extrapolation of Pharmacological Insights from Codeine and Morphine Studies
The biotransformation of ethylmorphine provides a clear basis for understanding its pharmacological actions by examining its better-known relatives, codeine and morphine. Ethylmorphine, chemically known as 3-ethylmorphine, is structurally analogous to codeine (3-methylmorphine). Both are metabolized in the liver by the cytochrome P450 enzyme CYP2D6. bionity.comdrugbank.com This key metabolic step involves O-dealkylation, which converts ethylmorphine into morphine, the same potent analgesic metabolite produced from codeine. bionity.comdrugbank.com
Consequently, the central nervous system effects of ethylmorphine are predominantly attributed to its conversion to morphine. bionity.comdrugbank.com Morphine is a full agonist at the μ-opioid receptor (MOR), and this interaction is responsible for its analgesic properties. drugbank.comfrontiersin.org The extent of the analgesic response to ethylmorphine is therefore critically dependent on an individual's CYP2D6 enzyme activity. nih.gov Genetic variations in the CYP2D6 gene lead to different metabolic phenotypes:
Extensive Metabolizers (EMs) have normal enzyme activity and experience significant analgesic effects from ethylmorphine due to efficient conversion to morphine. nih.gov
Poor Metabolizers (PMs) have deficient enzyme activity, leading to a greatly reduced formation of morphine and thus a diminished analgesic response. nih.gov
Ultrarapid Metabolizers (UMs) possess multiple copies of the CYP2D6 gene, resulting in faster and more extensive conversion to morphine, which can lead to more pronounced effects.
This metabolic parallel allows researchers to extrapolate the vast body of pharmacological data from morphine to predict the effects of ethylmorphine. bionity.comdrugbank.com Besides morphine, ethylmorphine is also metabolized to other compounds, including norethylmorphine (B1237711) and ethylmorphine-6-glucuronide. nih.gov
Table 1: Metabolic Pathways of Ethylmorphine
This table details the primary metabolic routes of ethylmorphine and the key enzymes involved.
| Parent Compound | Metabolic Pathway | Enzyme | Active Metabolite |
| Ethylmorphine | O-deethylation | CYP2D6 | Morphine |
| Ethylmorphine | N-demethylation | CYP3A4 | Norethylmorphine |
| Ethylmorphine | Glucuronidation | UGTs | Ethylmorphine-6-glucuronide |
Exploration of Receptor Subtype Selectivity and Heteromerization
The metabolites of ethylmorphine interact with various opioid receptor subtypes, but their primary effects are mediated through the μ-opioid receptor (MOR). frontiersin.org Morphine, the principal active metabolite, exhibits a high affinity for MORs, which are densely distributed in brain regions associated with pain and reward. drugbank.comnih.gov The binding of morphine to MORs activates intracellular signaling cascades that ultimately lead to analgesia. youtube.comyoutube.com While morphine is most selective for MORs, it can also interact with δ-opioid (DOR) and κ-opioid (KOR) receptors, though with lower affinity. nih.gov
Recent research has revealed a more intricate layer of opioid receptor function: heteromerization. This phenomenon occurs when two different receptor subtypes, such as MOR and DOR, physically associate to form a functional complex or heterodimer. nih.govjneurosci.org These MOR-DOR heteromers exhibit unique pharmacological and signaling properties that differ from those of the individual MOR or DOR homomers. nih.govjneurosci.org
The interaction of morphine with these heteromers is an area of active investigation. Evidence suggests that morphine's signaling through MOR-DOR heteromers can differ from its signaling through MOR homomers. For example, activation of the heteromer can lead to the recruitment of different intracellular proteins, such as β-arrestin, which may contribute to the development of tolerance. frontiersin.orgnih.gov Chronic administration of morphine has been shown to increase the formation and cell surface expression of MOR-DOR heteromers in the brain and spinal cord. nih.govcambridge.org This upregulation is implicated in the modulation of morphine's long-term effects, including tolerance and dependence. nih.govcambridge.org
Table 2: Opioid Receptor Binding Affinity of Ethylmorphine and Metabolites
This table presents the binding affinities (Ki, nM) of ethylmorphine and its primary metabolite, morphine, for the major opioid receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Ethylmorphine | >1000 nih.gov | Data not available | Data not available |
| Morphine | 1.2 nih.gov | ~250 | ~350 |
Note: Data for δ and κ receptors for morphine are approximate and can vary between studies. The affinity of ethylmorphine itself for the μ-receptor is significantly lower than that of morphine, highlighting its role as a prodrug. nih.gov
Advanced Analytical Methodologies in Ethylmorphine Hydrochloride Hydrate Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of ethylmorphine hydrochloride hydrate (B1144303). These techniques provide detailed information about the compound's atomic composition, connectivity, and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds. For morphinane derivatives like ethylmorphine, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon-¹³ (¹³C) signals of the complex ring system. researchgate.net
Predicted ¹H and ¹³C NMR Data for Ethylmorphine:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | 129.8 |
| 2 | - | 119.9 |
| 3 | - | 142.8 |
| 4 | - | 147.0 |
| 5 | 5.0 | 91.9 |
| 6 | 4.2 | 67.2 |
| 7 | 5.7 | 131.2 |
| 8 | 5.3 | 127.8 |
| 9 | 3.2 | 40.8 |
| 10 | 2.5 | 43.5 |
| 11 | - | 124.2 |
| 12 | - | 130.3 |
| 13 | 4.7 | 46.9 |
| 14 | 3.4 | 59.0 |
| 16 | 2.1 | 20.6 |
| 17 (N-CH₃) | 2.4 | 42.9 |
| O-CH₂-CH₃ | 4.1 (q) | 64.9 |
| O-CH₂-CH₃ | 1.4 (t) | 14.8 |
Data is for the base, ethylmorphine, and is predicted. Experimental values for the hydrochloride hydrate may vary.
In practice, 1D ¹H NMR spectra would be used to identify the signals for the aromatic, olefinic, and aliphatic protons, as well as the characteristic signals for the N-methyl and O-ethyl groups. 2D NMR techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the spin systems, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached and long-range coupled carbon atoms, respectively, allowing for a complete and unambiguous assignment of the molecular structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For ethylmorphine hydrochloride hydrate, HRMS would confirm the molecular formula and provide evidence of its structure through controlled fragmentation experiments (MS/MS).
A study on the related compound nor-ethylmorphine hydrochloride utilized HRMS to confirm its identity and purity. nih.gov For ethylmorphine, the exact mass of the protonated molecule [M+H]⁺ is a key identifier.
Expected HRMS Data for Ethylmorphine:
| Ion | Calculated m/z |
| [C₁₉H₂₄NO₃]⁺ | 314.1751 |
This value is for the protonated free base.
In an MS/MS experiment, the parent ion would be isolated and fragmented to produce a characteristic pattern of daughter ions. The fragmentation of the morphinane skeleton typically involves cleavages of the ether bridge and the bonds adjacent to the nitrogen atom. The high mass accuracy of HRMS allows for the confident assignment of the elemental composition of these fragment ions, further corroborating the proposed structure.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The Japanese Pharmacopoeia includes an identification test for ethylmorphine hydrochloride based on its infrared absorption spectrum. nihs.go.jp The spectrum is compared to a reference standard, and should exhibit absorptions at the same wavenumbers. nihs.go.jpnist.gov
A study on ethylmorphine hydrochloride (EtM) identified several characteristic peaks. researchgate.net The presence of water in the hydrate form would also be observable in the FT-IR spectrum, typically as a broad absorption band in the O-H stretching region.
Characteristic FT-IR Peaks for Ethylmorphine Hydrochloride:
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3452 | O-H stretching (intermolecularly bonded) |
| 3118 | O-H stretching (weak, broad) |
| 2912 | C-H stretching |
| 1000 - 1350 | C-O and C-N stretching |
| 578 | Torsional vibrations of the morphine ring |
The FT-IR spectrum serves as a molecular "fingerprint" and is a rapid and reliable method for the identification and verification of this compound. researchgate.netnih.gov
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for separating this compound from any impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of pharmaceutical compounds. A robust and validated HPLC method is crucial for the accurate determination of the purity of this compound and for the quantification of any impurities.
While a specific validated HPLC method for this compound is not detailed in the readily available literature, a method for the simultaneous determination of codeine and ethylmorphine hydrochloride has been reported. researchgate.netnih.gov This method, along with general principles of HPLC method development and validation according to ICH (International Council for Harmonisation) guidelines, can be used to establish a suitable analytical procedure.
A typical reversed-phase HPLC method would be developed. The parameters to be optimized would include the column, mobile phase composition (including pH and organic modifier), flow rate, and detector wavelength.
Example HPLC Method Parameters for Ethylmorphine Analysis:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol-water (1:2) mixture, pH 3.0 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Once developed, the method must be validated to ensure it is fit for its intended purpose. The validation would include the following parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Impurity Profiling and Reference Material Characterization
Impurity profiling is the identification and quantification of all potential impurities in a drug substance. The European Pharmacopoeia lists several specified impurities for ethylmorphine hydrochloride. scribd.com These impurities can arise from the synthesis process, degradation, or storage.
Known Impurities of Ethylmorphine Hydrochloride:
| Impurity Name | Structure/Origin |
| Impurity A (Morphine) | A potential starting material or by-product. |
| Impurity B (Codeine) | A related alkaloid that may be present. |
| Impurity C | Unspecified related substance. |
| Impurity D | Unspecified related substance. |
The characterization of these impurities is essential for ensuring the safety and efficacy of the drug substance. This involves isolating the impurities, typically by preparative HPLC, and then elucidating their structures using spectroscopic techniques such as NMR and MS.
For instance, the synthesis and characterization of nor-ethylmorphine, a metabolite of ethylmorphine, as a reference material involved its complete analytical characterization using NMR, HRMS, FT-IR, and HPLC to confirm its structure and purity. nih.gov A similar approach would be taken for any identified impurities in this compound. The availability of well-characterized reference materials for these impurities is crucial for their accurate quantification in routine quality control analysis. lgcstandards.com
Thermal and Gravimetric Analysis for Solid-State Characterization
Thermal and gravimetric techniques are indispensable tools for investigating the physical and chemical changes that occur in this compound upon heating or exposure to varying humidity levels. ctherm.com These methods provide quantitative data on hydration states, phase transitions, and the stability of different hydrate forms.
Thermogravimetric Analysis (TGA) for Hydration State Determination
Thermogravimetric analysis (TGA) is a fundamental technique used to determine the water content in this compound. nih.goveltra.com By precisely measuring the change in mass of a sample as it is heated at a controlled rate, TGA can quantify the amount of water lost, thereby revealing the initial hydration state of the compound. atslab.comjuniata.edu
In a typical TGA experiment, a small amount of this compound is placed in a high-resolution balance within a furnace. The temperature is then ramped up, and the corresponding weight loss is continuously monitored. The resulting TGA thermogram plots mass change as a function of temperature. For ethylmorphine hydrochloride dihydrate, a distinct weight loss corresponding to the release of two water molecules is observed. nih.gov This dehydration event provides clear evidence of the compound's dihydrate nature. The analysis of the TGA curve allows for the precise calculation of the percentage of water in the crystal lattice, confirming the stoichiometry of the hydrate. nih.govnetzsch.com
| Analytical Technique | Parameter Measured | Key Finding |
| Thermogravimetric Analysis (TGA) | Mass loss upon heating | Quantifies the number of water molecules in the crystal structure, confirming the dihydrate form. nih.gov |
Differential Scanning Calorimetry (DSC) and Isothermal Calorimetry for Phase Transitions
Differential Scanning Calorimetry (DSC) and Isothermal Calorimetry are powerful techniques for studying the energetics of phase transitions in this compound. nih.govnih.gov DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of endothermic and exothermic events such as melting, crystallization, and solid-solid phase transitions. researchgate.net
When ethylmorphine hydrochloride dihydrate is heated in a DSC instrument, an endothermic peak is observed, which corresponds to the energy required to remove the water molecules from the crystal lattice and the subsequent phase transition of the material. nih.gov The temperature at which this peak occurs and its associated enthalpy change are characteristic of the dihydrate form and provide insights into its thermal stability. Isothermal calorimetry, on the other hand, can be used to measure the heat of hydrate-anhydrate phase transformations at a constant temperature, offering a direct measure of the enthalpic stabilization of the hydrate form. nih.govnih.gov For morphinane hydrates, including ethylmorphine hydrochloride, these calorimetric methods have been employed to estimate the heat of phase transformations, revealing an enthalpic stabilization of the hydrate ranging from 5.7 to 25.6 kJ mol⁻¹. nih.gov
| Analytical Technique | Parameter Measured | Key Finding |
| Differential Scanning Calorimetry (DSC) | Heat flow during temperature change | Identifies and characterizes phase transitions, such as dehydration and melting. nih.govnih.gov |
| Isothermal Calorimetry | Heat of phase transformation | Quantifies the enthalpic stabilization of the hydrate form relative to the anhydrate. nih.gov |
Gravimetric Moisture Sorption/Desorption Analysis for Hydrate Stability
Gravimetric Moisture Sorption/Desorption analysis is a critical technique for assessing the stability of this compound under different relative humidity (RH) conditions. researchgate.nettainstruments.com This method involves exposing a sample to a controlled humidity environment and measuring the change in mass as it adsorbs or desorbs water vapor. researchgate.net
The resulting sorption/desorption isotherm provides valuable information about the hygroscopicity of the material and the conditions under which different hydrate forms are stable. nih.govresearchgate.net For ethylmorphine hydrochloride, these studies have shown that it readily forms a stable dihydrate. nih.gov The analysis helps to determine the critical relative humidity at which the transition between the anhydrous form and the hydrate occurs, which is crucial for defining appropriate storage and handling conditions to prevent unwanted phase transformations. researchgate.net
| Analytical Technique | Parameter Measured | Key Finding |
| Gravimetric Moisture Sorption/Desorption | Mass change with varying relative humidity | Determines the stability of the dihydrate form and identifies critical humidity levels for phase transitions. nih.govresearchgate.net |
X-ray Diffraction for Crystalline Structure Determination
X-ray diffraction (XRD) techniques are the cornerstone for elucidating the three-dimensional arrangement of atoms within the crystal lattice of this compound. intertek.comnih.gov Both single crystal and powder XRD methods provide detailed structural information that is fundamental to understanding the compound's properties.
Single Crystal X-ray Diffraction
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise crystal structure of a compound. nih.govgrafiati.com By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, it is possible to determine the exact positions of all atoms in the unit cell, as well as bond lengths and angles.
For ethylmorphine hydrochloride dihydrate, SCXRD studies have revealed that it crystallizes in the orthorhombic space group P2₁2₁2₁. nih.gov This detailed structural information is invaluable for understanding the hydrogen bonding network involving the water molecules and the chloride ion, which plays a crucial role in stabilizing the hydrate structure. The precise knowledge of the crystal structure obtained from SCXRD serves as the ultimate reference for other analytical techniques. nih.gov
| Analytical Technique | Parameter Measured | Key Finding |
| Single Crystal X-ray Diffraction (SCXRD) | Diffraction pattern of a single crystal | Provides the exact three-dimensional atomic arrangement, confirming the orthorhombic crystal system and space group P2₁2₁2₁. nih.gov |
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a versatile and widely used technique for the characterization of crystalline solids. rigaku.comunits.it It involves irradiating a powdered sample with X-rays and measuring the intensity of the diffracted beams at different angles. The resulting diffraction pattern is a unique fingerprint of the crystalline phase present in the sample. researchgate.netrigaku.com
PXRD is instrumental in the routine identification and quality control of this compound. intertek.com The experimental PXRD pattern of a sample can be compared to a reference pattern, either calculated from single crystal data or obtained from a well-characterized standard, to confirm its identity and purity. nih.gov Furthermore, PXRD is used to detect the presence of different polymorphic forms or to monitor phase transformations that may occur during processing or storage. nih.gov For instance, changes in the PXRD pattern can indicate the dehydration of the dihydrate form to an anhydrous phase.
| Analytical Technique | Parameter Measured | Key Finding |
| Powder X-ray Diffraction (PXRD) | Diffraction pattern of a powdered sample | Serves as a fingerprint for phase identification, purity assessment, and monitoring of polymorphic and hydrate transformations. nih.govintertek.com |
Electrochemical and Other Advanced Analytical Techniques for Aqueous Solutions
The analysis of this compound in aqueous solutions has benefited significantly from the development of advanced analytical methodologies. These techniques offer high sensitivity, selectivity, and efficiency, crucial for research, quality control, and forensic applications. This section details the application of electrochemical methods and other sophisticated analytical techniques in the study of this compound.
Electrochemical Techniques
Electrochemical methods provide a powerful platform for the analysis of electroactive compounds like ethylmorphine. The tertiary nitrogen atom and, in related morphinans, the phenolic group, are common electroactive centers that can be exploited for quantitative analysis. researchgate.net
Voltammetric Methods
Voltammetry involves applying a potential to an electrode and measuring the resulting current. The potential at which the compound oxidizes or reduces and the magnitude of the current provide qualitative and quantitative information. For morphinan (B1239233) alkaloids, oxidation is the more common process studied.
Research on compounds structurally similar to ethylmorphine, such as codeine and other opioids, has demonstrated the utility of voltammetric techniques. For instance, studies on 3-methylmorphine (codeine) using square-wave voltammetry with a glassy carbon electrode modified with reduced graphene oxide, chitosan, and a bismuth film (Bi-rGO-CTS/GCE) have shown excellent sensitivity. nih.gov The oxidation peak potential for 3-methylmorphine was found to be pH-dependent, shifting to less positive values at higher pH due to the facilitation of deprotonation during oxidation. nih.gov The modification of the electrode surface with bismuth and reduced graphene oxide significantly enhanced the current response compared to a bare glassy carbon electrode, indicating a substantial improvement in detection sensitivity. nih.gov
Cyclic voltammetry (CV) is another key technique used to study the electrochemical behavior of opioids. mdpi.com The oxidation process is typically irreversible and involves a one-electron transfer. researchgate.netmdpi.com The non-phenolic nature of ethylmorphine means its electrochemical activity is primarily centered on the oxidizable tertiary nitrogen group, similar to codeine. researchgate.net
Table 1: Comparative Voltammetric Analysis of a Structurally Similar Opioid
| Parameter | Value | Reference |
|---|---|---|
| Analyte | 3-Methylmorphine (Codeine) | nih.gov |
| Technique | Square-Wave Voltammetry | nih.gov |
| Working Electrode | Bi-rGO-CTS/GCE | nih.gov |
| Supporting Electrolyte | 0.04 mol L⁻¹ Britton–Robinson buffer (pH 4.0) | nih.gov |
| Linear Range | 2.5 × 10⁻⁷ to 8.2 × 10⁻⁶ mol L⁻¹ | nih.gov |
| Limit of Detection (LOD) | 2.4 × 10⁻⁸ mol L⁻¹ | nih.gov |
Ion-Selective Electrodes (ISEs)
Ion-selective electrodes are potentiometric sensors that offer a simple, cost-effective, and rapid method for determining the concentration of specific ions in a solution. nih.govpsu.edu For pharmaceutical analysis, PVC-based membrane electrodes are commonly developed. nih.gov These electrodes function by incorporating a lipophilic ion-pair complex into the membrane. psu.edu
For cationic drugs like ethylmorphine hydrochloride, an ion-exchanger such as potassium tetrakis(4-chlorophenyl) borate (B1201080) (KTpClPB) or tetraphenylborate (B1193919) can be used to form a lipophilic complex with the ethylmorphine cation within a PVC matrix. nih.govrsc.org The potential difference measured between the ISE and a reference electrode is proportional to the logarithm of the activity of the target ion in the aqueous sample. Research on similar alkaloids like ethaverine (B44757) and papaverine (B1678415) has shown that these electrodes exhibit Nernstian or near-Nernstian responses with low detection limits, typically in the micromolar range. nih.govpsu.edursc.org
Table 2: Performance Characteristics of Ion-Selective Electrodes for Similar Alkaloids
| Analyte | Membrane Composition | Linear Range (M) | Detection Limit (M) | Reference |
|---|---|---|---|---|
| Propranolol HCl | PVC, KTpClPB | 1.0 × 10⁻³ – 3.1 × 10⁻⁶ | Not specified | nih.gov |
| Lidocaine HCl | PVC, KTpClPB | 1.0 × 10⁻³ – 2.0 × 10⁻⁶ | Not specified | nih.gov |
| Ethaverine | PVC, Ethaverine-Tetraphenylborate | Not specified | ~2.0 × 10⁻⁶ | psu.edursc.org |
| Papaverine | PVC, Papaverine-Tetraphenylborate | Not specified | ~2.0 × 10⁻⁶ | psu.edursc.org |
Other Advanced Analytical Techniques
Beyond electrochemistry, a range of other advanced techniques are employed to characterize this compound in aqueous and solid states.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions in a narrow capillary tube filled with an electrolyte. nih.govnih.gov In its most common form, Capillary Zone Electrophoresis (CZE), charged molecules migrate at different velocities depending on their charge-to-size ratio, allowing for efficient separation. nih.gov
CE offers several advantages over traditional methods like HPLC, including higher separation efficiency, shorter analysis times, smaller sample volumes, and reduced solvent consumption. nih.govmdpi.com The method is particularly well-suited for the analysis of charged species like the ethylmorphine cation in aqueous solutions. For enhanced detection, CE can be coupled with various detectors, including chemiluminescence detectors, which have been shown to achieve very low detection limits (down to 10⁻⁷ M) for morphine and related compounds. rsc.org
Thermoanalytical and Spectroscopic Methods
Understanding the hydration and stability of this compound involves a combination of thermoanalytical and spectroscopic techniques. nih.gov Thermogravimetric Analysis (TGA) is used to determine changes in mass with temperature, providing clear data on dehydration processes and the water content of the hydrate. nih.gov Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions, identifying events like melting and dehydration. nih.gov These methods, often used in concert, are critical for characterizing the solid-state properties and stability of the hydrate form. nih.gov
Regulatory Science Perspectives and Future Research Directions
Scientific Tools and Approaches for Regulatory Decision-Making
Regulatory agencies are increasingly incorporating advanced scientific tools to support their decision-making processes for pharmaceuticals, including opioids. These methods offer more sophisticated ways to evaluate the safety, efficacy, and potential for abuse of substances like ethylmorphine hydrochloride hydrate (B1144303).
The development and regulatory acceptance of new drugs are progressively benefiting from advanced in vitro tools like Microphysiological Systems (MPS), also known as "organs-on-a-chip". nih.govnih.gov These systems utilize human or animal cells in micro-environmental niches to simulate the functions of organs such as the liver, gut, lungs, and heart. nih.govnih.gov For a compound like ethylmorphine, which is metabolized by the liver into morphine, liver MPS models could provide crucial data for regulatory assessment. drugbank.com
MPS platforms can be used for detailed bioanalysis and to study systemic toxicology, offering insights into drug metabolism, off-target effects, and interactions between different organ systems. nih.gov For instance, a multi-organ MPS could model the conversion of ethylmorphine to morphine in a liver component and subsequently assess the metabolite's effect on a cardiac or neuronal component. This allows for a more comprehensive understanding of the drug's systemic impact than traditional cell cultures. nih.gov
However, the broad adoption of MPS in regulatory submissions faces challenges. nih.gov A significant hurdle is the lack of globally harmonized guidelines for the standardization, validation, and qualification of these systems. nih.govnih.gov Collaborative efforts among academia, industry, and regulatory bodies are essential to establish standardized protocols and validation criteria, which will enhance the reliability of MPS data for regulatory decisions concerning opioids like ethylmorphine. nih.gov
In silico research, which involves computer-based modeling and simulation, is becoming a cornerstone of modern biomedical research and is gaining traction in regulatory science. nih.govnih.gov These computational tools can simulate complex biological systems, predict a drug's pharmacokinetic and toxicological properties, and model disease progression. nih.gov For opioids, in silico methods like molecular docking can be used to study the interaction between the drug molecule and its target receptors, such as the mu-opioid receptor. nrfhh.comrowan.edu
Such studies can help predict the binding affinity and potential efficacy of a compound like ethylmorphine and its metabolites. nrfhh.com Furthermore, computational models can be used in toxicology to predict adverse effects, potentially reducing the reliance on animal testing. nih.gov The FDA's promotion of model-informed drug development and initiatives like the Comprehensive in Vitro Proarrhythmia Assay (CiPA), which uses in silico models to assess cardiac risk, exemplify the growing regulatory acceptance of this approach. nih.gov
For in silico data to be considered credible for regulatory evaluation, the models must undergo rigorous verification, validation, and uncertainty quantification. nih.gov As these methodologies mature and become standardized, they will play an increasingly vital role in the regulatory assessment of opioids, offering a more rapid, ethical, and cost-effective means of evaluating their properties. nih.gov
Bridging Translational Science and Regulatory Science for Opioids
Translational science aims to bridge the gap between basic research discoveries and their application to improve human health. georgiactsa.org In the context of the opioid crisis, this involves translating scientific findings into effective interventions and sound regulatory policies. nih.gov Large-scale initiatives are crucial for building this bridge for the entire class of opioids.
The National Institutes of Health (NIH) has launched significant programs to tackle the opioid crisis, which foster collaboration between translational and regulatory science. The Clinical and Translational Science Award (CTSA) Program, for example, supports a national network of research hubs that can rapidly respond to the opioid epidemic by integrating basic science, clinical research, and community engagement. nih.gov This infrastructure provides a platform for studying the real-world use and effects of various opioids, generating data that is invaluable for regulatory agencies.
Similarly, the NIH's Helping to End Addiction Long-term® (HEAL) Initiative is accelerating the discovery and preclinical development of new, non-addictive pain therapies. nih.gov This initiative supports translational research to develop better research models that reflect human pain biology and to advance promising drug candidates through the development pipeline. nih.gov The knowledge and methodologies developed through these initiatives can help create a more robust framework for the regulatory evaluation of both new and existing opioids, including ethylmorphine. By fostering a holistic approach that spans from the laboratory to the community, these programs ensure that regulatory decisions are informed by a comprehensive understanding of a drug's impact. nih.gov
Emerging Research Topics and Gaps in Knowledge
Despite extensive research on opioids, significant knowledge gaps remain. Addressing these gaps is critical for developing more effective strategies to mitigate the harms associated with opioid use while ensuring access for legitimate medical purposes.
A significant challenge in forensic toxicology is determining the origin of morphine found in postmortem samples. Morphine is the primary active metabolite of several opioids, including heroin, codeine, and ethylmorphine. drugbank.comnih.gov Therefore, its mere presence does not definitively identify the parent drug that was consumed. researchgate.net
Distinguishing between morphine from heroin use and morphine from the metabolism of a prescribed medication like ethylmorphine is crucial for accurate death investigation and for understanding drug use patterns. researchgate.net Forensic toxicologists employ various methods to address this. The detection of 6-monoacetylmorphine (6-MAM), a specific metabolite of heroin, is a clear indicator of heroin use. nih.gov However, 6-MAM has a very short half-life and is often not detectable. researchgate.net
In the absence of 6-MAM, analysts may examine the ratio of morphine to codeine. Illicitly produced heroin often contains acetylcodeine, which metabolizes to codeine, leading to a specific morphine-to-codeine ratio in toxicological samples that can suggest heroin use. researchgate.net However, this is not always conclusive. The development of more sophisticated analytical methods is needed for drug source determination, potentially involving the analysis of other minor metabolites or impurities specific to the synthesis or origin of the opioid. unodc.org Research into the unique metabolic fingerprints of opioids like ethylmorphine could provide more definitive biomarkers to distinguish its use from that of other morphine-producing substances.
The opioid crisis is a complex and dynamic public health issue, driven by a combination of factors including the over-prescription of opioid analgesics, the rise of illicitly manufactured synthetic opioids like fentanyl, and various social and economic determinants. nih.govaphapublications.org The nature of the crisis has evolved, with an increasing number of individuals initiating opioid use with illicit substances like heroin rather than prescription drugs. uky.edu
This evolving landscape underscores the need for continued basic research on all opioids. A deeper understanding of the pharmacology of compounds like ethylmorphine—including their specific interactions with different opioid receptors (mu, delta, kappa), their metabolic pathways, and their potential for producing tolerance and dependence—is essential. rowan.edu This research can inform the development of safer analgesics and more effective treatments for opioid use disorder. nih.gov
Successfully addressing the societal challenges posed by the opioid epidemic requires a multi-faceted approach that integrates advances in basic science with public health strategies and evidence-based policy. nih.govnih.gov Basic research provides the fundamental knowledge needed to guide these higher-level interventions, ensuring they are grounded in a solid scientific understanding of the substances they seek to control.
Data Tables
Table 1: Chemical Properties of Ethylmorphine Hydrochloride Hydrate
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (4R,4aR,7S,7aR,12bS)-9-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;dihydrate;hydrochloride | nih.gov |
| Molecular Formula | C₁₉H₂₈ClNO₅ | nih.gov |
| Molecular Weight | 385.9 g/mol | nih.govdrugfuture.com |
| CAS Registry Number | 6746-59-4 | nih.govdrugfuture.com |
| Physical Description | White to faintly yellow crystalline powder | drugfuture.com |
| Melting Point | Approximately 123°C (with decomposition) | drugfuture.com |
| Solubility | 1 g dissolves in 10 mL of water and 25 mL of alcohol | drugfuture.com |
Table 2: Compound Names Mentioned in the Article
| Compound Name | Classification/Type |
|---|---|
| Acetyl Fentanyl | Synthetic Opioid |
| Acetylcodeine | Impurity/Metabolite |
| Alfentanil | Phenylpiperidine Opioid |
| Buprenorphine | 4,5-Epoxymorphinan Opioid |
| Codeine | Opiate, 4,5-Epoxymorphinan |
| Ethylmorphine | Semi-synthetic Opioid |
| This compound | Salt form of Ethylmorphine |
| Fentanyl | Synthetic Opioid |
| Heroin | Opiate |
| Hydrocodone | 4,5-Epoxymorphinan Opioid |
| Hydromorphone | 4,5-Epoxymorphinan Opioid |
| Methadone | Diphenylheptylamine Opioid |
| Morphine | Opiate, 4,5-Epoxymorphinan |
| Morphine-6-glucuronide (B1233000) | Metabolite of Morphine |
| 6-monoacetylmorphine (6-MAM) | Metabolite of Heroin |
| Oxycodone | 4,5-Epoxymorphinan Opioid |
| Oxymorphone | 4,5-Epoxymorphinan Opioid |
| Sufentanil | Phenylpiperidine Opioid |
| Tapentadol | Low Potency Opioid |
Q & A
Q. What are the key physicochemical properties of ethylmorphine hydrochloride hydrate relevant to experimental design?
Answer: this compound (C₁₉H₂₃NO₃·HCl·2H₂O) exhibits critical properties for experimental reproducibility:
- Solubility : Freely soluble in water, methanol, and ethanol (95%); sparingly soluble in acetic anhydride; insoluble in diethyl ether .
- Melting point : Decomposes at ~123°C .
- Optical rotation : [α]²⁰D ranges from -103° to -106° (0.4 g in 20 mL water) .
- pH : A 1% aqueous solution has a pH of 4.0–6.0 .
| Property | Value | Reference |
|---|---|---|
| Molecular weight | 385.88 g/mol | |
| Melting point (decomposition) | ~123°C | |
| Water solubility (25°C) | >10 mg/mL |
Methodological Note : Pre-weigh samples in anhydrous environments to avoid hydration state changes during handling .
Q. What methods are recommended for identifying this compound in pharmaceutical formulations?
Answer: Standard pharmacopeial identification protocols include:
- UV-Vis spectroscopy : Compare absorption spectra (1:10,000 aqueous solution) to reference standards; peak alignment confirms identity .
- Chloride test : A 1:50 aqueous solution produces a positive response with silver nitrate (white precipitate) .
- Thin-layer chromatography (TLC) : Use silica gel plates with a mobile phase of ethanol-toluene-acetone-ammonia (14:14:7:1). Spot intensity under UV (254 nm) should match reference standards .
Critical Step : Validate TLC with a diluted standard solution (0.5% of test concentration) to detect impurities ≤0.5% .
Q. How can researchers ensure the purity of this compound samples using chromatographic techniques?
Answer: TLC and quantitative titration are standard methods:
- TLC : Spot 10 µL of test and reference solutions. Develop plates and quantify impurities using densitometry; any secondary spot must not exceed the reference intensity .
- Non-aqueous titration : Dissolve 0.5 g in acetic anhydride/acetic acid (100:7), titrate with 0.1 M perchloric acid (potentiometric endpoint). Purity ≥98% is required .
Data Interpretation : A pH <6.0 in solution indicates absence of degradation products like morphine derivatives .
Advanced Research Questions
Q. How do hydrate and anhydrate forms of ethylmorphine hydrochloride influence its stability and solubility?
Answer:
- Hydrate stability : The dihydrate form is stable at 40–60% relative humidity (RH). Dehydration occurs above 60% RH, forming metastable anhydrates .
- Solubility : Hydrates generally exhibit lower solubility in hydrophobic solvents (e.g., diethyl ether) compared to anhydrates due to water-mediated lattice stabilization .
| Form | Stability Range | Key Structural Feature |
|---|---|---|
| Dihydrate | 40–60% RH | Orthorhombic P2₁2₁2₁ symmetry |
| Anhydrate (metastable) | >60% RH | Disordered hydrogen-bonding network |
Methodological Note : Use dynamic vapor sorption (DVS) to map hydration/dehydration kinetics .
Q. What computational approaches are effective in predicting the hydrate formation behavior of morphinane derivatives?
Answer:
- Lattice energy calculations : Compare energy landscapes of hydrate vs. anhydrate forms to predict thermodynamic stability .
- Molecular dynamics (MD) : Simulate water molecule incorporation into crystal lattices under varying humidity .
- Infrared (IR) spectroscopy : Correlate computational hydrogen-bonding patterns with experimental O-H/N-H stretching frequencies (e.g., 3200–3500 cm⁻¹) .
Case Study : Ethylmorphine hydrochloride dihydrate’s higher-dimensional hydrogen-bond network (vs. codeine) explains its resistance to dehydration below 40% RH .
Q. How do variations in hydrogen bonding networks affect the solid-state properties of ethylmorphine hydrochloride hydrates?
Answer:
- Thermal stability : Hydrates with extended O-H···Cl⁻ networks (e.g., dihydrate) decompose at higher temperatures (~123°C) than anhydrates .
- Polymorphism : Ethylmorphine hydrochloride exhibits no anhydrous polymorphs, unlike morphine hydrochloride, due to rigid hydrogen-bonding in the dihydrate form .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
